Chemical structure and properties of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
Chemical structure and properties of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
An In-Depth Technical Guide to 3-[(2-Fluorophenoxy)methyl]pyrrolidine Hydrochloride: Structure, Properties, and Applications in Drug Discovery
Executive Summary
3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride is a heterocyclic organic compound featuring a core pyrrolidine scaffold linked to a 2-fluorophenoxy group via a methylene ether bridge. While specific literature on this exact molecule is sparse, its structural components are of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a ubiquitous motif in numerous FDA-approved drugs, valued for its three-dimensional geometry and favorable physicochemical properties that can enhance solubility and target binding.[1][2] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability.[3] This technical guide provides a comprehensive analysis of the compound's chemical structure, predicted properties, a plausible synthetic route, and key characterization methods. Furthermore, it offers expert insights into its potential pharmacological significance by dissecting its constituent fragments, positioning it as a valuable building block for researchers and scientists in the field of drug discovery.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a (2-fluorophenoxy)methyl group. It is supplied as a hydrochloride salt, which protonates the pyrrolidine nitrogen, typically enhancing solubility and stability.
Caption: Structure of 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
Compound Properties
The following tables summarize the key identifiers and computed physicochemical properties for the compound. These values are essential for experimental design, including solvent selection, dosage formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride | - |
| Molecular Formula | C₁₀H₁₃ClFNO | [4] |
| Molecular Weight | 217.67 g/mol | [4] |
| CAS Number | 1379587-46-8 (for R-enantiomer) | [4] |
| Canonical SMILES | C1CNCC1OC2=CC=CC=C2F.Cl | [5] |
| InChIKey | VBCSXAGXHQORMV-UHFFFAOYSA-N (for free base) | [5] |
| Physical Form | White to yellow solid |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| XlogP | 1.8 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration.[4] |
| Hydrogen Bond Donors | 1 (as free base) | Influences solubility and interactions with biological targets.[4] |
| Hydrogen Bond Acceptors | 2 (as free base) | Influences solubility and interactions with biological targets.[4] |
| Rotatable Bonds | 2 | Provides conformational flexibility for optimal binding to target proteins.[4] |
Proposed Synthetic Strategy
The proposed workflow begins with commercially available precursors: (R)- or (S)-3-(hydroxymethyl)pyrrolidine (protected) and 2-fluorophenol. The pyrrolidine nitrogen must be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent it from acting as a competing nucleophile.
Caption: A plausible two-step synthesis route.
Step-by-Step Protocol
-
Step 1: Williamson Ether Synthesis (Ether Formation)
-
Rationale: This step couples the two primary fragments. Using a strong base like sodium hydride (NaH) deprotonates the weakly acidic phenol, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic carbon of the hydroxymethyl group (which would be converted to a better leaving group, e.g., a tosylate or mesylate, in a preceding step).
-
Procedure:
-
Dissolve 2-fluorophenol (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., Argon).[6]
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Add a solution of a pre-activated N-Boc-3-(hydroxymethyl)pyrrolidine derivative (e.g., N-Boc-3-(tosyloxymethyl)pyrrolidine) (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until completion.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the protected intermediate.
-
-
-
Step 2: Deprotection and Salt Formation
-
Rationale: The Boc protecting group is acid-labile. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc group and protonates the pyrrolidine nitrogen to form the final hydrochloride salt.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in a minimal amount of a solvent like dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 2-3 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours. The product will often precipitate out of the solution as a solid.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride.
-
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Region (δ 7.0-7.5 ppm): Four signals corresponding to the protons on the fluorophenyl ring, exhibiting complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Methylene Bridge & Pyrrolidine-CH (δ 3.5-4.5 ppm): A multiplet corresponding to the -O-CH₂- and the adjacent C3-proton of the pyrrolidine ring.
-
Pyrrolidine Ring Protons (δ 2.8-3.5 ppm): A series of complex multiplets for the remaining protons on the pyrrolidine ring.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.
-
Aromatic Region (δ 115-160 ppm): Six signals for the carbons of the phenyl ring. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Aliphatic Region (δ 25-75 ppm): Four distinct signals corresponding to the carbons of the pyrrolidine ring and the methylene bridge.[8]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 182.09.
-
Fragmentation: A characteristic fragmentation pathway for pyrrolidine-containing compounds is alpha-cleavage next to the nitrogen atom.[8][9] This would result in the loss of the (2-fluorophenoxy)methyl group to produce a stable pyrrolidinium fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
N-H Stretch (salt): A broad absorption in the range of 2400-2800 cm⁻¹, characteristic of a secondary amine salt.
-
C-O Stretch (ether): A strong, sharp peak around 1250-1000 cm⁻¹.
-
C-F Stretch (aromatic): An absorption in the 1250-1100 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the fingerprint region below 900 cm⁻¹.
Pharmacological Significance and Potential Applications
This molecule is best understood as a scaffold or building block whose value derives from the combination of its structural motifs. Its design intrinsically leverages two proven strategies in medicinal chemistry: the use of a saturated heterocycle and the strategic incorporation of fluorine.
Caption: Dissection of the molecule into key pharmacophoric elements.
-
The Pyrrolidine Scaffold: The non-planar, sp³-rich structure of the pyrrolidine ring is highly advantageous compared to flat aromatic systems.[1] It allows for a more three-dimensional exploration of a target's binding pocket, often leading to higher selectivity and potency. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor, and it often improves the aqueous solubility of the parent molecule.[10] Pyrrolidine is a core component of drugs targeting the central nervous system (CNS), such as certain anticonvulsants and nootropics, partly due to its ability to be incorporated into structures that can cross the blood-brain barrier.[2]
-
The 2-Fluorophenyl Moiety: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[3] Placing a fluorine atom at the 2-position of the phenoxy ring has several predictable benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine can act as a "metabolic shield," blocking cytochrome P450-mediated aromatic hydroxylation, a common pathway for drug metabolism. This can increase the compound's half-life and oral bioavailability.
-
Enhanced Binding: Fluorine is highly electronegative and can participate in favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's active site, thereby increasing binding affinity.
-
Modulated Lipophilicity: A single fluorine atom can increase the lipophilicity of the aromatic ring, which can aid in cell membrane permeability.[11]
-
-
Potential Therapeutic Areas: Given its structure, this compound could serve as a precursor or lead compound in the development of agents for:
-
CNS Disorders: The pyrrolidine ring and moderate lipophilicity suggest potential for CNS activity. Many selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor ligands feature similar heterocyclic scaffolds.
-
Oncology: Fluorinated compounds are common in oncology, and various kinase inhibitors utilize heterocyclic cores.
-
Anti-inflammatory Agents: The pyrrolidine scaffold is found in compounds targeting inflammatory pathways.[2]
-
Safety, Handling, and Storage
As a research chemical, 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride must be handled with appropriate care. The following information is based on safety data for structurally related fluorinated pyrrolidine hydrochlorides.[6][12][13][14]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[6]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[6][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
-
-
Storage:
Conclusion
3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride represents a well-designed chemical scaffold that embodies key principles of modern drug discovery. The strategic combination of a three-dimensional pyrrolidine ring and a metabolically-stabilizing 2-fluorophenyl group makes it a highly attractive building block for creating novel therapeutic agents. While its own biological activity is not yet characterized in public literature, its structure provides a strong rationale for its application in discovery programs targeting a wide range of diseases, particularly those involving the central nervous system. This guide provides the foundational chemical, synthetic, and safety knowledge required for researchers to effectively utilize this compound in their pursuit of next-generation therapeutics.
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